molecular formula C13H22O3 B13536121 Ethyl 2-ethyl-1-oxaspiro[2.6]nonane-2-carboxylate

Ethyl 2-ethyl-1-oxaspiro[2.6]nonane-2-carboxylate

Cat. No.: B13536121
M. Wt: 226.31 g/mol
InChI Key: NDGADRDOBDCOKP-UHFFFAOYSA-N
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Description

  • Properties

    Molecular Formula

    C13H22O3

    Molecular Weight

    226.31 g/mol

    IUPAC Name

    ethyl 2-ethyl-1-oxaspiro[2.6]nonane-2-carboxylate

    InChI

    InChI=1S/C13H22O3/c1-3-13(11(14)15-4-2)12(16-13)9-7-5-6-8-10-12/h3-10H2,1-2H3

    InChI Key

    NDGADRDOBDCOKP-UHFFFAOYSA-N

    Canonical SMILES

    CCC1(C2(O1)CCCCCC2)C(=O)OCC

    Origin of Product

    United States

    Preparation Methods

    • Synthetic routes for Ethyl 2-ethyl-1-oxaspiro[2.6]nonane-2-carboxylate are not widely documented. it can be prepared through esterification of the corresponding carboxylic acid with ethanol.
    • Industrial production methods may involve specialized processes, but specific details are scarce in the literature.
  • Chemical Reactions Analysis

    Hydrolysis Reactions

    The compound undergoes hydrolysis under acidic or basic conditions, typical of esters.

    Mechanism

    • Acidic Hydrolysis : Protonation of the ester oxygen activates the carbonyl, facilitating nucleophilic attack by water to form a carboxylic acid derivative.

    • Basic Hydrolysis : The hydroxide ion directly attacks the carbonyl, leading to the formation of a carboxylate salt.

    Reaction Conditions

    ParameterAcidic HydrolysisBasic Hydrolysis
    CatalystH⁺ (e.g., HCl, H₂SO₄)OH⁻ (e.g., NaOH, KOH)
    TemperatureElevated (reflux)Mild to elevated
    SolventAqueous or proticAqueous
    ProductCarboxylic acidCarboxylate salt

    The spirocyclic structure may influence steric hindrance, potentially altering reaction rates compared to non-spiro analogs.

    Nucleophilic Substitution

    The compound’s reactivity in nucleophilic substitution is modulated by its spirocyclic framework.

    Mechanistic Considerations

    • The spiro center may stabilize intermediates, leading to unique product distributions.

    • Steric factors from the spiro structure could favor SN1 pathways (if applicable), though specific substitution reactions are not explicitly detailed in the literature.

    • The ester group itself is less prone to direct substitution but may participate in conjugate additions or transesterification under specific conditions.

    Paternò-Büchi Reaction

    A key synthesis route involves the Paternò-Büchi reaction, a [2+2] photocycloaddition between maleic anhydride and ketones (e.g., cyclohexanone) under UV irradiation. This forms a spirocyclic oxetane intermediate, which is later esterified .

    Example Protocol :

    • Step 1 : Irradiate maleic anhydride (1 mmol) and cyclohexanone (3 mmol) in DMSO for 86 hours.

    • Step 2 : Reflux with ethanol or benzyl alcohol to form the ester derivative.

    • Workup : Purify via chromatography.

    Esterification

    Post-Paternò-Büchi reaction, esterification with alcohols (e.g., ethanol, benzyl alcohol) under reflux conditions yields the target compound .

    Spectroscopic Characterization

    Structural verification and purity assessment are performed using:

    • NMR : Confirms proton environments and spirocyclic rigidity.

    • IR : Identifies ester (C=O stretch ~1735 cm⁻¹) and ether functionalities.

    Comparative Reactivity

    FeatureEthyl 2-ethyl-1-oxaspiro[2.6]nonane-2-carboxylateRelated Spiro Compounds
    Substitution Pattern Ethyl group at position 2Varies (e.g., methyl, allyl)
    Ring Size [2.6] spiro system[3.5] or other spiro systems
    Functional Groups Esters and cyclic etherAdditional groups (e.g., ketones)

    This compound’s unique spirocyclic framework and ester functionality position it as a versatile intermediate in organic synthesis, with applications spanning medicinal chemistry and material science .

    Scientific Research Applications

    • In chemistry: Ethyl 2-ethyl-1-oxaspiro[2.6]nonane-2-carboxylate serves as a model compound for studying spirocyclic structures and their reactivity.
    • In biology and medicine: Limited research exists, but its spirocyclic motif may have potential applications in drug design.
    • In industry: Its industrial applications remain unexplored.
  • Mechanism of Action

    • The compound’s mechanism of action is not well-documented. Further research is needed to understand its biological effects and molecular targets.
  • Comparison with Similar Compounds

    • Ethyl 2-ethyl-1-oxaspiro[2.6]nonane-2-carboxylate is unique due to its spirocyclic structure.
    • Similar compounds include other spirocyclic esters, but none with precisely the same arrangement.

    Biological Activity

    Overview

    Ethyl 2-ethyl-1-oxaspiro[2.6]nonane-2-carboxylate (CAS No. 6975-19-5) is a spirocyclic compound with the molecular formula C₁₁H₁₈O₃ and a molecular weight of 198.26 g/mol. Its unique spirocyclic structure suggests potential biological activity, yet comprehensive studies on its biological effects remain limited.

    The compound is characterized by its spirocyclic structure, which may influence its reactivity and interaction with biological systems. The following table summarizes its key chemical properties:

    PropertyValue
    Molecular FormulaC₁₁H₁₈O₃
    Molecular Weight198.26 g/mol
    IUPAC NameThis compound
    InChIInChI=1S/C11H18O3/c1-5(2)9(11(14)15-4)10(12)7-6-8-10/h5-10H,1-4H3

    Currently, the precise mechanism of action of this compound is not well-documented in the literature. Preliminary studies suggest that further research is necessary to elucidate its biological effects and molecular targets .

    Potential Applications

    Despite limited direct studies on this compound, its structural features may position it as a candidate for drug design, particularly in targeting specific biological pathways. Its spirocyclic motif could offer unique interactions with biological macromolecules, potentially leading to novel therapeutic applications.

    Case Studies and Research Findings

    While specific case studies focusing exclusively on this compound are scarce, related research on spirocyclic compounds has indicated various biological activities:

    • Anticancer Potential : Similar spirocyclic compounds have shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest . The potential for this compound to exhibit similar properties warrants investigation.
    • Molecular Docking Studies : Research on other compounds within the same class has utilized molecular docking techniques to predict interactions with key proteins involved in cancer pathways (e.g., TP53, BCL2). Such methodologies could be applied to this compound to explore its binding affinities .
    • Scavenging Activity : Some studies have evaluated the radical scavenging activities of structurally similar compounds, suggesting potential antioxidant properties that could be beneficial in mitigating oxidative stress in biological systems .

    Q & A

    Q. What synthetic methodologies are commonly employed for the preparation of Ethyl 2-ethyl-1-oxaspiro[2.6]nonane-2-carboxylate?

    Synthesis typically involves cyclization reactions under catalytic hydrogenation. Analogous spiro compounds, such as tert-butyl diazaspiro derivatives, are synthesized using Raney nickel catalysts in methanol under hydrogen atmospheres (50 psi), followed by recrystallization from ethanol to obtain single crystals . Key steps include monitoring reaction parameters (temperature, pressure) to prevent by-products and ensure controlled ring closure.

    Q. What analytical techniques are critical for confirming the molecular structure of this compound?

    Single-crystal X-ray diffraction (SC-XRD) is the gold standard, providing bond lengths, angles, and conformational details. For example, SC-XRD of tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate confirmed envelope conformations and hydrogen-bonding networks . Complementary techniques include 2D NMR (COSY, HSQC) for stereochemical assignment and mass spectrometry for molecular weight verification.

    Q. How do solvent choices influence the crystallization of spirocyclic esters?

    Polar aprotic solvents like ethanol or methanol are preferred due to their ability to dissolve intermediates while allowing slow evaporation for crystal growth. For instance, tert-butyl diazaspiro derivatives crystallized optimally from ethanol, forming hydrogen-bonded chains along the [010] axis . Solvent polarity must balance solubility and intermolecular interactions to avoid amorphous precipitation.

    Advanced Research Questions

    Q. How can researchers address discrepancies between NMR and X-ray crystallographic data for spirocyclic compounds?

    Discrepancies often arise from dynamic effects in solution (e.g., ring puckering) versus static solid-state structures. Variable-temperature NMR can probe conformational equilibria, while high-resolution X-ray data (using SHELXL refinement with anisotropic displacement parameters) provide precise geometries . DFT calculations comparing solution and solid-state conformers can bridge these datasets .

    Q. What strategies mitigate challenges in refining hydrogen atom positions during X-ray crystallography?

    Hydrogen atoms are often geometrically constrained using riding models (e.g., Uiso(H) = 1.2Ueq(C) for CH groups). For NH groups, distances are fixed at 0.88 Å with Uiso(H) = 1.2Ueq(N). SHELXL’s HFIX and DFIX commands standardize these constraints, though high-resolution data (≤ 0.8 Å) allow limited free refinement .

    Q. How can computational modeling predict reactivity in derivatization reactions?

    Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for reactions like ring-opening. For diazaspiro derivatives, Natural Bond Orbital (NBO) analysis reveals charge distribution at reactive sites (e.g., carbonyl carbons), guiding regioselective modifications . Molecular dynamics simulations (OPLS-AA forcefield) assess solvent effects on reaction pathways .

    Q. What conformational insights can be derived from X-ray crystallography for spiro compounds?

    SC-XRD data reveal envelope conformations in spiro rings, with deviations as low as 0.0082 Å from planarity in heteroatom-containing rings. For example, tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate exhibits planar arrangements of atoms in the lactam ring, stabilized by N–H···O hydrogen bonds .

    Methodological Considerations

    • Refinement Tools : SHELXL is widely used for small-molecule refinement, offering commands like HFIX/DFIX to standardize hydrogen placement .
    • Data Interpretation : Combine SC-XRD with DFT to resolve dynamic vs. static structural discrepancies .
    • Synthetic Optimization : Catalytic hydrogenation (Raney Ni, H₂) and solvent selection (ethanol/methanol) are critical for high-yield spirocycle synthesis .

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